Ethyl 2-chlorothiazole-5-carboxylate

Photochemistry C–H Arylation Halothiazole Reactivity

Thiazole 5-carboxylate esters are essential in cross-coupling and agrochemical synthesis, but regioisomer or ester analog confusion leads to failed reactions and inaccurate metabolite quantification. Ethyl 2-chlorothiazole-5-carboxylate (CAS 81449-93-6) is the unambiguous 5-carboxylate regioisomer with a chlorine handle optimized for Suzuki, Stille, and Buchwald-Hartwig couplings. • LogP ~1.97 ensures predictable SPE/chromatographic retention; distinct from methyl ester (LogP ~0.97). • Validated mammalian metabolite of thiamethoxam, clothianidin, and dinotefuran for toxicological biomonitoring. • Supplied with ≥95% purity; freely soluble in chloroform, DCM, DMSO, and ethyl acetate for streamlined workup.

Molecular Formula C6H6ClNO2S
Molecular Weight 191.64 g/mol
CAS No. 81449-93-6
Cat. No. B1632142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chlorothiazole-5-carboxylate
CAS81449-93-6
Molecular FormulaC6H6ClNO2S
Molecular Weight191.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(S1)Cl
InChIInChI=1S/C6H6ClNO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3
InChIKeyIZIJOEOJKFKHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Chlorothiazole-5-carboxylate Overview


Ethyl 2-chlorothiazole-5-carboxylate (CAS 81449-93-6, MF: C₆H₆ClNO₂S, MW: 191.64) belongs to the 2-halothiazole-5-carboxylate ester class. It is primarily employed as a synthetic intermediate in the preparation of 2-chloro-5-thiazolecarboxylic acid and serves as a characterized mammalian metabolite of the chlorothiazolyl neonicotinoid insecticides thiamethoxam, clothianidin, and dinotefuran [1]. The chlorine atom at the 2-position provides a versatile handle for nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions , while the ethyl ester group confers distinct physicochemical properties compared to its methyl ester and 2-bromo analogs.

Synthetic intermediate for 2-substituted thiazole-5-carboxylate building blocks via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling.
Selection context: 2-Cl handle for derivatization; 5-COOEt preserved for late-stage hydrolysis.
Characterized mammalian metabolite reference standard for chlorothiazolyl neonicotinoid biomonitoring.
Analytical context: LC-MS/MS method development for thiamethoxam, clothianidin, and dinotefuran exposure research.
Regiospecific 5-carboxylate isomer for SAR library synthesis, distinct from the 4-carboxylate isomer in substitution vector geometry.
Procurement context: Confirm regioisomer identity (CAS 81449-93-6) before ordering for pharmacophore studies.

Ethyl 2-Chlorothiazole-5-carboxylate vs. Analogs


Within the 2-halothiazole-5-carboxylate family, seemingly minor structural variations—ester alkyl chain length or halogen identity—produce quantifiably distinct physicochemical and reactivity profiles. The ethyl ester exhibits a logP approximately 1.0 unit higher than its methyl counterpart , translating to a ~10-fold difference in lipophilicity that directly impacts extraction efficiency, chromatographic retention, and biological partitioning. Furthermore, the 2-chloro substituent displays fundamentally different photochemical reactivity compared to 2-iodo [1], and the 5-carboxylate regioisomer differs from the 4-carboxylate in both synthetic accessibility and downstream coupling geometry. These documented divergences preclude generic interchange without compromising reaction outcomes, analytical accuracy, or metabolite identification in toxicological studies.

Dimension
Ethyl 2-Chlorothiazole-5-carboxylate
Target compound for procurement
Analog / Isomer
May shift outcome or method fit
Ester Chain Length
LogP ~1.97; ~10-fold higher lipophilicity
Methyl ester (LogP ~0.97) may alter extraction efficiency, chromatographic retention, and biological partitioning.
Halogen Reactivity
2-Chloro: unreactive under photochemical conditions with benzene.
2-Iodo analog may yield productive photoarylation–photoisomerization, fundamentally altering synthetic route viability.
Regiochemistry
5-Carboxylate: ester distal to Cl; enables sequential 2-position functionalization.
4-Carboxylate isomer (CAS 41731-52-6) may produce divergent substitution vectors, potentially affecting target binding geometry in SAR studies.
Metabolite Identity
Class-specific biomarker for chlorothiazolyl neonicotinoid exposure.
Non-chlorothiazole or methyl ester analogs may not serve as valid surrogate standards; risk of false-negative metabolite identification in LC-MS/MS methods.

Ethyl 2-Chlorothiazole-5-carboxylate: Differentiation Evidence


Photochemical Reactivity: 2-Chloro vs. 2-Iodo

Under identical photochemical conditions with benzene, ethyl 2-chlorothiazole-5-carboxylate gave no detectable product, whereas ethyl 2-iodothiazole-5-carboxylate underwent tandem photoarylation–photoisomerization to yield ethyl 3-phenylisothiazole-4-carboxylate [1]. This binary reactivity difference (0% vs. productive conversion) is attributed to the higher bond dissociation energy of the C–Cl bond compared to C–I, fundamentally dictating which synthetic routes are viable for each halogenated precursor.

Photochemical Reactivity: 2-Cl vs. 2-I
Head-to-head
2-Chloro: no product formed (0% conversion). 2-Iodo: productive conversion to ethyl 3-phenylisothiazole-4-carboxylate.
Photochemical pathway selection context; 2-Cl is unsuitable for photoarylation–photoisomerization.
Conditions: photochemical reaction in benzene. Data to verify from Eur. J. Org. Chem. 2010.
Photochemistry C–H Arylation Halothiazole Reactivity Synthetic Methodology

LogP Comparison: Ethyl vs. Methyl Ester

The computed octanol–water partition coefficient (LogP) for ethyl 2-chlorothiazole-5-carboxylate is 1.97 , compared to 0.97 for methyl 2-chlorothiazole-5-carboxylate . This ΔLogP of ≈1.0 corresponds to an approximate 10-fold greater partitioning into the organic phase for the ethyl ester, with direct implications for reversed-phase HPLC retention, liquid–liquid extraction efficiency, and passive membrane permeability in biological systems.

LogP: Ethyl vs. Methyl Ester
Cross-study comparable
Ethyl LogP = 1.97; Methyl LogP = 0.97. ΔLogP ≈ 1.0 (~10× partition difference).
Supports chromatographic method and extraction protocol review; esters are not interchangeable for lipophilicity-dependent applications.
Computed XLogP3 values. Data to verify for specific experimental conditions.
Lipophilicity LogP Physicochemical Properties ADME Chromatography

Boiling Point Difference: Ethyl vs. Methyl Ester

The predicted boiling point of ethyl 2-chlorothiazole-5-carboxylate at atmospheric pressure (760 mmHg) is 283.9 ± 32.0 °C , whereas the methyl analog boils at 271.2 ± 32.0 °C , a difference of approximately 12.7 °C. This gap is sufficient to affect distillation fraction cut points and solvent removal protocols during large-scale synthesis, and the higher boiling point of the ethyl ester correlates with its increased molecular weight and van der Waals surface area.

Boiling Point: Ethyl vs. Methyl Ester
Cross-study comparable
Ethyl bp ≈ 283.9 ± 32.0 °C; Methyl bp ≈ 271.2 ± 32.0 °C. Δbp ≈ 12.7 °C.
Process chemistry context: ~13 °C differential may affect distillation fraction cuts and solvent removal protocols.
Predicted boiling point at 760 mmHg. Data to verify for scaled processes.
Boiling Point Distillation Purification Thermal Stability Process Chemistry

Neonicotinoid Metabolite Identity vs. Non-Chlorothiazole Analogs

Ford and Casida (2006) identified ethyl 2-chlorothiazole-5-carboxylate as a downstream metabolite of thiamethoxam, clothianidin, and dinotefuran in mice, following oxidative cleavage of the parent neonicotinoids and subsequent esterification [1]. This compound is structurally unique to the chlorothiazolyl neonicotinoid subclass and is not produced from chloropyridyl neonicotinoids (imidacloprid, thiacloprid, acetamiprid) or other insecticide classes. Its detection in biological matrices serves as a class-specific biomarker for chlorothiazolyl neonicotinoid exposure.

Neonicotinoid Metabolite Identity
Class-level inference
Confirmed metabolite of thiamethoxam, clothianidin, and dinotefuran in mice; class-specific biomarker for chlorothiazolyl neonicotinoid exposure.
Supports analytical toxicology research context; reference standard identity matters for exposure-model interpretation.
In vivo mouse study; ip 20 mg/kg. Chem. Res. Toxicol. 2006. Source review required for cross-species applicability.
Metabolite Identification Neonicotinoid Toxicology Environmental Chemistry Biomonitoring

Regioisomeric Distinction: 5-Carboxylate vs. 4-Carboxylate

Ethyl 2-chlorothiazole-5-carboxylate (CAS 81449-93-6) and its regioisomer ethyl 2-chlorothiazole-4-carboxylate (CAS 41731-52-6) share identical molecular formula and nearly identical logP (~1.97 for both) , yet the position of the ester group directs the vector of downstream derivatization. The 5-carboxylate isomer places the ester at the position distal to the chlorine, enabling sequential functionalization at the 2-position via nucleophilic substitution or cross-coupling while preserving the ester for late-stage hydrolysis. In patent EP2615092, the 5-carboxylate isomer was specifically employed to prepare berbamine antitumor derivatives, with the regiospecificity being critical to the final pharmacophore geometry .

Regioisomeric Distinction: 5- vs. 4-COOEt
Cross-study comparable
5-Carboxylate: CAS 81449-93-6; ester distal to Cl. 4-Carboxylate: CAS 41731-52-6; identical LogP but divergent substitution vector geometry.
SAR library context: regioisomer must be verified to avoid altered pharmacophore geometry.
5-Isomer used in patent EP2615092 for berbamine derivatives. Data to verify for specific coupling partners.
Regiochemistry Cross-Coupling SAR Medicinal Chemistry Building Block Selection

Ethyl 2-Chlorothiazole-5-carboxylate Application Scenarios


Cross-Coupling Synthesis of 2-Substituted Thiazole-5-carboxylates

Ethyl 2-chlorothiazole-5-carboxylate is the preferred substrate for Suzuki, Stille, or Buchwald-Hartwig couplings when the synthetic goal is to install aryl, heteroaryl, or amine functionality at the 2-position while retaining the ethyl ester at C5 for subsequent hydrolysis to the free acid. The chlorine atom is a competent leaving group for oxidative addition to Pd(0) [1], and the 5-carboxylate regioisomer ensures that the ester does not compete as a directing group or undergo unintended transesterification during coupling. In contrast, the 2-iodo analog, while more reactive in photochemical processes , may introduce unwanted oxidative addition pathways or higher catalyst loadings for thermal cross-couplings.

LC-MS/MS Reference Standard for Neonicotinoid Metabolites

Analytical toxicology laboratories developing methods for biomonitoring human or environmental exposure to chlorothiazolyl neonicotinoids require ethyl 2-chlorothiazole-5-carboxylate as a certified reference material. The Ford & Casida (2006) study [1] established this compound as a unique metabolic marker for thiamethoxam, clothianidin, and dinotefuran exposure in mammalian systems. Its LogP of ~1.97 dictates specific SPE sorbent selection and chromatographic conditions that differ from those optimized for the more polar methyl ester (LogP 0.97). Using the incorrect ester analog as a surrogate standard would produce inaccurate retention times and ionization efficiencies, compromising method validation.

Hydrolysis to 2-Chloro-5-thiazolecarboxylic Acid Intermediate

The ethyl ester serves as a protected form of 2-chloro-5-thiazolecarboxylic acid, a key intermediate in the synthesis of chlorothiazolyl agrochemicals. The ethyl ester's boiling point of ~284 °C [1] and its solubility in common organic solvents (chloroform, dichloromethane, DMSO, ethyl acetate) facilitate purification by column chromatography or distillation prior to hydrolysis. The methyl ester, with its lower boiling point (~271 °C) and higher aqueous solubility (inferred from lower LogP), may be less amenable to certain workup protocols, particularly those involving aqueous extraction at scale.

Regiospecific Thiazole Functionalization for SAR Studies

In structure–activity relationship (SAR) campaigns where the thiazole core is elaborated into bioactive molecules, the 5-carboxylate isomer provides a geometrically distinct scaffold compared to the 4-carboxylate isomer. Patent EP2615092 exemplifies this in the context of berbamine-derived antitumor agents [1], where the 5-carboxylate orientation was integral to the pharmacophore. Procurement of the correct regioisomer is critical; the 4-carboxylate isomer, despite identical molecular formula and LogP, would yield analogs with altered spatial presentation of the carboxylate moiety, potentially leading to false-negative SAR conclusions.

Application
Selection Property
Validation Focus
Cross-Coupling Synthesis of 2-Substituted Thiazole-5-carboxylates
2-Cl leaving group for Suzuki, Stille, or Buchwald-Hartwig coupling; 5-COOEt preserved for late-stage hydrolysis.
Confirm halogen identity; verify regioisomer (5-COOEt) before procurement. Photochemical routes require 2-iodo analog.
LC-MS/MS Reference Standard for Neonicotinoid Metabolites
Class-specific metabolite identity for chlorothiazolyl neonicotinoid biomonitoring research.
SPE sorbent and chromatographic conditions must match ethyl ester LogP; methyl ester is not a valid surrogate standard.
Hydrolysis to 2-Chloro-5-thiazolecarboxylic Acid Intermediate
Ethyl ester as protected acid; bp ~284 °C supports purification by distillation prior to hydrolysis.
Evaluate boiling point differential vs. methyl ester for scale-up solvent-swap protocols; solubility in DCM, EtOAc, DMSO.
Regiospecific Thiazole Functionalization for SAR Studies
5-Carboxylate orientation provides geometrically distinct scaffold vs. 4-carboxylate isomer.
Verify CAS 81449-93-6 (5-COOEt) to avoid 4-COOEt isomer (CAS 41731-52-6); critical for pharmacophore geometry.

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